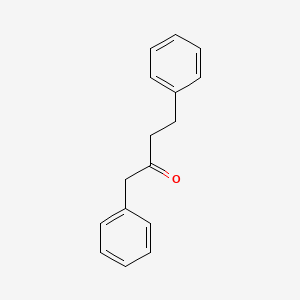
1,4-Diphenylbutan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diphenylbutan-2-one is a chemical compound with the CAS Number: 37985-17-4 . It has a molecular weight of 224.3 and its IUPAC name is 1,4-diphenyl-2-butanone .
Molecular Structure Analysis
The molecular formula of 1,4-Diphenylbutan-2-one is C16H16O . Its average mass is 224.298 Da and its monoisotopic mass is 224.120117 Da .Physical And Chemical Properties Analysis
1,4-Diphenylbutan-2-one is a white to pale yellow or pale pink powder or granules . It has a melting point of 42-46°C .Scientific Research Applications
Resolution and Purification in Chemical Synthesis :
- The resolution of C2-symmetric 2,3-diphenylbutane-1,4-diol and purification of diastereomeric 1,4-diphenylbutane-1,4-diol using (S)-proline and boric acid has been a significant area of research. This process involves obtaining high enantiomeric excess (ee) of the (R,R)-isomer through specific reactions (Periasamy, Rao, & Seenivasaperumal, 2001).
Asymmetric Reduction and Derivative Synthesis :
- Asymmetric reduction of 1,4-diphenylbutane-1,4-dione to produce chiral 1,4-diol, which is then used to synthesize C2-symmetric 2,5-diphenyl-pyrrolidine derivatives, demonstrates its role in organic synthesis (Periasamy, Seenivasaperumal, & Rao, 2003).
Chemical Synthesis and Reaction Mechanisms :
- Research has been conducted on the preparation of symmetrical 1,4-diketones from α-halo ketones using Zn-I2 as a condensation agent, shedding light on the mechanistic pathways in organic chemistry (Ceylan et al., 2004).
Molecular Spectroscopy Analysis :
- Studies on the 1H NMR spectra of diastereomeric 1,4-disubstituted 2,3-diphenylbutanes have provided valuable insights into the spectral parameters of these compounds, contributing to a better understanding of molecular structures (Spassov et al., 1983).
Organocatalysis and Green Chemistry :
- The use of 1,4-Diphenylbutan-2-one derivatives as organocatalysts in environmentally benign synthesis, like the one-pot synthesis of tetra-substituted imidazoles, showcases its role in advancing green chemistry (Rana et al., 2018).
Crystal Structure Analysis in Polycarbonyl Compounds :
- Research into the crystal structures of related compounds like 1,4-Diphenylbutane-1,2,3,4-tetraone has contributed to the understanding of the disposition of carbonyl groups in these molecules, which is crucial for material science and molecular chemistry (Beddoes et al., 1982).
Safety and Hazards
properties
IUPAC Name |
1,4-diphenylbutan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O/c17-16(13-15-9-5-2-6-10-15)12-11-14-7-3-1-4-8-14/h1-10H,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJFIFJKDPIALO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37985-17-4 |
Source


|
| Record name | 1,4-diphenylbutan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


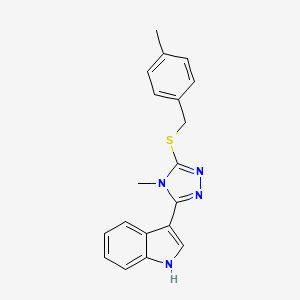
![4-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}ethyl)amino]-4-oxo-2-butenoic acid](/img/structure/B2967049.png)
![2-chloro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2967051.png)
![1-(4-(4-(7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl)phenyl)ethanone](/img/structure/B2967052.png)

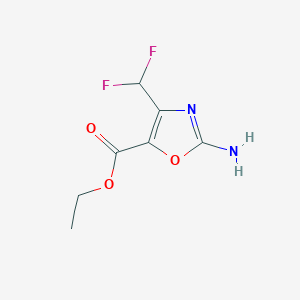
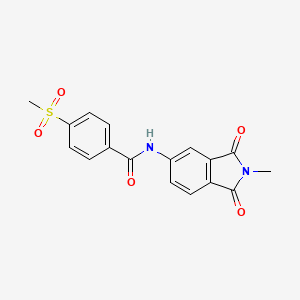
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)piperidine-4-carboxamide](/img/structure/B2967060.png)

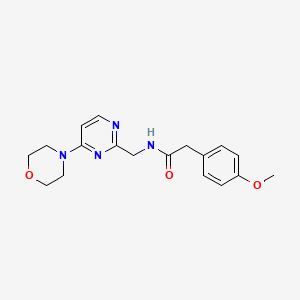
![3-Cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2967065.png)
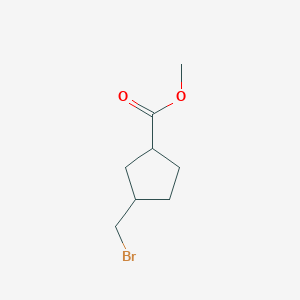
![6-(4-Fluorophenyl)-2-{[1-(furan-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2967068.png)